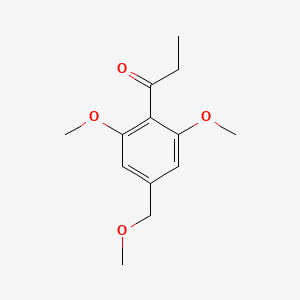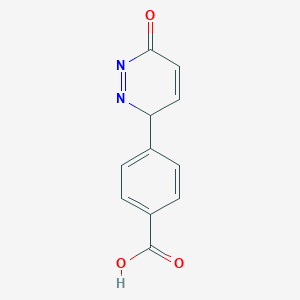
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid is a heterocyclic compound that features a pyridazinone ring fused to a benzoic acid moiety. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the pyridazinone ring makes this compound a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid typically involves the cyclization of appropriate hydrazine derivatives with benzene derivatives. One common method involves the reaction of mucochloric acid with benzene under mild conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted pyridazinones, quinones, and dihydropyridazinones, which can exhibit enhanced biological activities .
Scientific Research Applications
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP and subsequent physiological effects . It may also interact with cellular receptors and signaling pathways, modulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds like 6-phenylpyridazin-3(2H)-one and 5-chloro-6-phenylpyridazin-3(2H)-one share structural similarities and exhibit comparable pharmacological activities
Benzoic acid derivatives: Compounds such as 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid and hydroxyphenyl fluorescein also contain benzoic acid moieties and are used in various scientific applications
Uniqueness
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid is unique due to its dual functionality, combining the properties of both pyridazinone and benzoic acid. This dual functionality enhances its potential as a versatile scaffold for drug development and other scientific applications .
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-6-5-9(12-13-10)7-1-3-8(4-2-7)11(15)16/h1-6,9H,(H,15,16) |
InChI Key |
AFGNPXIBYUYOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=NC1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



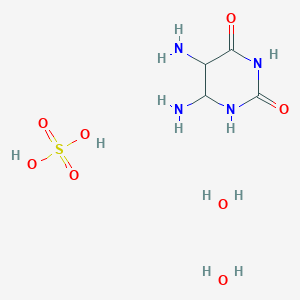
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)

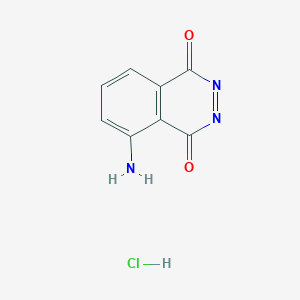
![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)

![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)

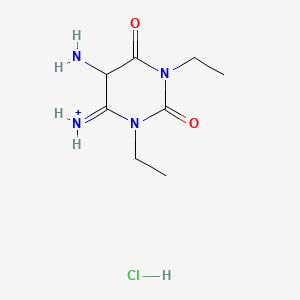
![tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
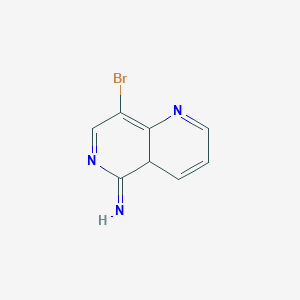
![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
